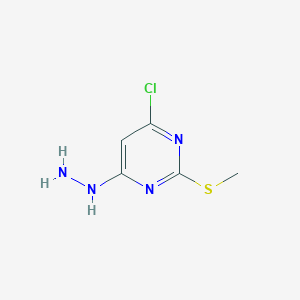

4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine

概要

説明

4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine is a versatile chemical compound with the molecular formula C5H7ClN4S and a molecular weight of 190.66 g/mol . This compound is known for its unique structure, which includes a chloro group, a hydrazinyl group, and a methylsulfanyl group attached to a pyrimidine ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine typically involves the reaction of 4-chloro-6-methylthio-2-pyrimidinamine with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required purity standards for industrial applications .

化学反応の分析

Types of Reactions

4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dechlorinated pyrimidine derivatives.

Substitution: Amino or thio-substituted pyrimidine derivatives.

科学的研究の応用

Synthesis and Chemical Properties

The compound is characterized by the molecular formula and a molecular weight of approximately 190.66 g/mol. Its structure features a pyrimidine ring substituted with a hydrazine group at position 6 and a methylsulfanyl group at position 2, along with a chlorine atom at position 4. The synthesis of this compound typically involves reactions between various hydrazines and pyrimidine derivatives, demonstrating versatility in forming different derivatives through nucleophilic substitution reactions .

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit promising anticancer properties. A study demonstrated that similar pyrimidine derivatives showed significant cytotoxicity against various cancer cell lines, including H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer) cells. The potency of these compounds was attributed to their ability to interfere with key cellular pathways involved in tumor growth and proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been extensively studied. For instance, certain compounds derived from the pyrimidine structure have shown effective inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory process. In vitro studies indicated that specific derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess similar properties.

Antimicrobial Properties

Pyrimidines are known for their antimicrobial activities, and several studies have reported that related compounds demonstrate efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or function, making them potential candidates for developing new antibiotics .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. SAR studies have shown that modifications at specific positions on the pyrimidine ring can enhance or diminish activity against various biological targets:

| Position | Substituent | Effect on Activity |

|---|---|---|

| 2 | Methylsulfanyl | Enhances solubility and bioavailability |

| 4 | Chlorine | Increases interaction with target enzymes |

| 6 | Hydrazine | Critical for anticancer activity |

These findings indicate that careful selection of substituents can lead to improved pharmacological profiles for therapeutic applications .

Case Study 1: Anticancer Efficacy

A study focusing on the synthesis of novel pyrimidine derivatives highlighted the effectiveness of hydrazinyl substitutions in enhancing anticancer activity. Compounds similar to this compound were tested against multiple cancer cell lines, revealing significant cytotoxic effects with IC50 values in low micromolar ranges .

Case Study 2: Anti-inflammatory Mechanism

Research into the anti-inflammatory mechanisms of pyrimidines demonstrated that certain derivatives could significantly reduce inflammation markers in animal models. The results indicated a dose-dependent response where higher concentrations led to greater inhibition of COX enzymes, suggesting therapeutic potential for treating inflammatory diseases .

作用機序

The mechanism of action of 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The chloro and methylsulfanyl groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

4-Chloro-6-methylthio-2-pyrimidinamine: A precursor in the synthesis of 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine.

6-Hydrazinyl-2-(methylsulfanyl)pyrimidine: Lacks the chloro group, resulting in different reactivity and applications.

4-Chloro-2-(methylsulfanyl)pyrimidine: Lacks the hydrazinyl group, affecting its potential interactions and uses.

Uniqueness

This compound is unique due to the presence of both the chloro and hydrazinyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for extensive exploration in various scientific fields, making it a valuable compound for research and industrial purposes.

生物活性

4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. With the molecular formula CHClNS and a molecular weight of 190.66 g/mol, this compound exhibits significant potential in medicinal chemistry, particularly in anticancer and antimicrobial applications.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition of enzymatic activity. This property is crucial for its potential anticancer effects, as it may disrupt critical cellular pathways involved in proliferation and apoptosis .

- Binding Affinity : The presence of the chloro and methylsulfanyl groups enhances the compound's binding affinity to its targets, which is essential for its effectiveness in biological systems .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and CCRF-CEM (leukemia). The compound demonstrated IC values ranging from 5 to 20 µM, indicating potent activity against these cell lines .

- Mechanistic Insights : Research indicates that the compound may induce apoptosis in cancer cells through cell cycle arrest and modulation of apoptotic pathways. For instance, it has been shown to cause G1-phase arrest in treated cells, leading to increased rates of apoptosis compared to control groups .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Bacterial Inhibition : The compound exhibits significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. Studies report bacteriostatic effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Fungal Activity : It has shown antifungal properties against pathogens like Aspergillus flavus and A. niger, making it a candidate for further development as an antifungal agent .

Case Studies

- Antitumor Efficacy in Animal Models : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to controls. The study indicated a dose-dependent response, with moderate weight loss observed at higher doses .

- Comparative Studies with Doxorubicin : A comparative analysis revealed that this compound exhibited superior cytotoxicity against doxorubicin-resistant cell lines, suggesting its potential as an effective alternative in overcoming drug resistance .

Data Summary Table

特性

IUPAC Name |

(6-chloro-2-methylsulfanylpyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4S/c1-11-5-8-3(6)2-4(9-5)10-7/h2H,7H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAZWEMERMKRCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363307 | |

| Record name | 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89280-24-0 | |

| Record name | 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。